Nad+

Catalog No.
S598521
CAS No.
53-84-9
M.F
C21H27N7O14P2
M. Wt
663.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nad+

CAS Number

53-84-9

Product Name

Nad+

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate

Molecular Formula

C21H27N7O14P2

Molecular Weight

663.4 g/mol

InChI

InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1

InChI Key

BAWFJGJZGIEFAR-NNYOXOHSSA-N

SMILES

Array

solubility

752.5 mg/mL

Synonyms

Adenine Dinucleotide, Dihydronicotinamide, Coenzyme I, Dihydronicotinamide Adenine Dinucleotide, Dinucleotide, Dihydronicotinamide Adenine, Dinucleotide, Nicotinamide-Adenine, Diphosphopyridine Nucleotide, DPN, NAD, NADH, Nadide, Nicotinamide Adenine Dinucleotide, Nicotinamide-Adenine Dinucleotide, Nucleotide, Diphosphopyridine

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N

The exact mass of the compound Nadide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 752.5 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757121. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides. It belongs to the ontological category of NAD(P)(+) in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nicotinamide adenine dinucleotide (NAD+, CAS 53-84-9) is a ubiquitous dinucleotide cofactor and signaling molecule that serves as the primary electron acceptor in catabolic redox reactions. In industrial biocatalysis and diagnostic manufacturing, NAD+ is procured as a highly specific coenzyme for dehydrogenases, driving the oxidation of alcohols, aldehydes, and other substrates while being reduced to NADH . Beyond its classic redox role, NAD+ is an obligate consumed substrate for sirtuin (SIRT) deacylases, poly(ADP-ribose) polymerases (PARPs), and bacterial DNA ligases, where the cleavage of its nicotinamide-ribose bond drives downstream enzymatic activity [1]. For procurement, its exact oxidation state (oxidized NAD+ vs. reduced NADH) and phosphorylation state (NAD+ vs. NADP+) strictly dictate thermodynamic reaction directionality, enzyme binding pocket compatibility, and formulation stability constraints.

Substituting NAD+ with closely related analogs results in immediate process failure due to strict structural and thermodynamic requirements. While NADP+ differs only by a single phosphate group on the adenosine ribose, this modification prevents binding to the Rossmann fold of standard NAD+-dependent dehydrogenases, rendering it catalytically inactive in those systems [1]. Attempting to use the reduced form (NADH) reverses the thermodynamic driving force, pushing reactions toward reduction rather than oxidation, and requires entirely different pH conditions for stable storage [2]. Furthermore, substituting NAD+ with its direct precursor, nicotinamide mononucleotide (NMN), fails in cell-free biochemical assays (such as sirtuin or PARP screening) because NMN lacks the adenosine monophosphate (AMP) moiety required to form the ADP-ribose byproduct of the cleavage reaction [3].

Biocatalytic Specificity: NAD+ vs. NADP+ in Dehydrogenase Assays

In biocatalytic applications utilizing wild-type alcohol dehydrogenases (ADH), the enzyme exhibits extreme selectivity for NAD+ over its phosphorylated counterpart, NADP+. Kinetic studies demonstrate that the catalytic efficiency (kcat/Km) for NAD+ is over 850-fold higher than for NADP+ in standard ADH models [1]. This massive differential dictates that NADP+ cannot be used as a substitute in NAD+-dependent enzymatic oxidations, as the binding pocket's electrostatic environment actively repels the 2'-phosphate of NADP+.

Evidence DimensionCatalytic efficiency (kcat/Km) ratio
Target Compound DataNAD+ (Baseline high efficiency, Km typically ~0.1-0.2 mM)
Comparator Or BaselineNADP+ (Inactive or highly restricted binding)
Quantified Difference>850-fold higher catalytic efficiency for NAD+ vs NADP+
ConditionsWild-type Drosophila alcohol dehydrogenase (ADH) assay

Procurement for standard dehydrogenase-based diagnostic kits or biocatalytic oxidation reactors must specify NAD+, as NADP+ will yield negligible enzymatic turnover.

Formulation Stability: pH-Dependent Degradation of NAD+ vs. NADH

The oxidation state of the nicotinamide ring fundamentally alters the molecule's stability profile in aqueous solutions. NAD+ is highly stable in mildly acidic conditions (pH 2.0 to 6.0) but degrades rapidly via hydrolysis of the nicotinamide-ribose linkage in alkaline environments (e.g., at 100°C, pH 7.6, the half-life of NAD+ is approximately 10 minutes)[1]. In stark contrast, the reduced form, NADH, is stable in alkaline conditions but degrades rapidly at pH < 6.0 [2].

Evidence DimensionpH stability profile
Target Compound DataNAD+ (Stable at pH 2.0-6.0, rapid degradation at pH > 7.0)
Comparator Or BaselineNADH (Stable at pH > 7.0, rapid degradation at pH < 6.0)
Quantified DifferenceInverse pH stability profiles based on redox state
ConditionsAqueous buffer formulations

Diagnostic and assay manufacturers must procure the correct redox state not only for enzymatic compatibility but to dictate the pH of the final commercial buffer formulation.

Obligate Substrate Requirement: NAD+ vs. NMN for Sirtuin Activity

In cell-free high-throughput screening assays for sirtuin (SIRT1) activity, NAD+ acts as an obligate consumed substrate, not just a transient cofactor. SIRT1 exhibits a Km for NAD+ of approximately 94–96 µM [1]. If the precursor nicotinamide mononucleotide (NMN) is substituted in a cell-free system, SIRT1 activity drops to zero, because NMN lacks the AMP moiety required to accept the acetyl group and form the O-acetyl-ADP-ribose byproduct [2]. NMN can only substitute for NAD+ in live-cell assays where endogenous NMN adenylyltransferases (NMNATs) are present to convert it to NAD+.

Evidence DimensionSubstrate viability in cell-free SIRT1 assays
Target Compound DataNAD+ (Km ~ 94-96 µM)
Comparator Or BaselineNMN (Inactive / 0% turnover)
Quantified DifferenceAbsolute requirement (active vs. inactive)
ConditionsCell-free in vitro sirtuin deacetylation assay

Purchasing agents sourcing reagents for in vitro target-based drug screening (e.g., PARP or SIRT inhibitors) must buy NAD+, as cheaper precursors like NMN or NAM will not function without additional coupling enzymes.

Industrial Biocatalytic Oxidations

NAD+ is the mandatory electron acceptor for large-scale biocatalytic processes utilizing NAD+-dependent dehydrogenases (e.g., alcohol dehydrogenase, lactate dehydrogenase). Its specific binding to the Rossmann fold ensures high catalytic efficiency (>850-fold over NADP+) [1], driving the selective oxidation of alcohols to aldehydes or ketones in pharmaceutical intermediate synthesis.

Clinical Diagnostic Assay Manufacturing

In clinical chemistry kits (such as assays for ethanol, lactate, or specific enzymes), NAD+ is formulated into mildly acidic, lyophilized, or buffered reagents to maximize its shelf-life [2]. Upon addition of the patient sample, the target enzyme reduces NAD+ to NADH, allowing precise quantification via spectrophotometric absorbance at 340 nm.

High-Throughput Screening for Sirtuin and PARP Modulators

For pharmaceutical companies developing anti-aging, oncology, or epigenetic drugs, NAD+ is procured as the essential substrate for cell-free SIRT and PARP activity assays. Because precursors like NMN are inactive in these purified systems[3], NAD+ must be directly supplied at concentrations near its Km (~94 µM for SIRT1) to accurately measure inhibitor or activator potency (IC50 / EC50).

Physical Description

Solid

XLogP3

-6

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

7

Exact Mass

663.10912256 Da

Monoisotopic Mass

663.10912256 Da

Heavy Atom Count

44

Appearance

Assay:≥95%A crystalline solid

Melting Point

140.0 - 142.0 °C

UNII

0U46U6E8UK

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 7 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Nadide is a dinucleotide of adenine and nicotinamide. It has coenzyme activity in redox reactions and also acts as a donor of ADP-ribose moieties.

Pictograms

Irritant

Irritant

Other CAS

53-84-9

Wikipedia

Nicotinamide_adenine_dinucleotide

General Manufacturing Information

Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 3-(aminocarbonyl)-1-.beta.-D-ribofuranosylpyridinium, inner salt: ACTIVE

Dates

Last modified: 09-12-2023
Bogdanov et al. Green fluorescent proteins are light-induced electron donors Nature Chemical Biology, doi: 10.1038/nchembio.174, published online 26 April 2009 http://www.nature.com/naturechemicalbiology

Explore Compound Types